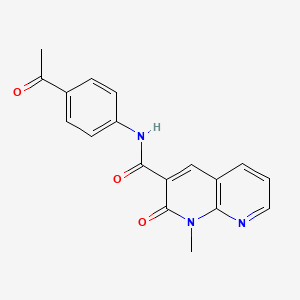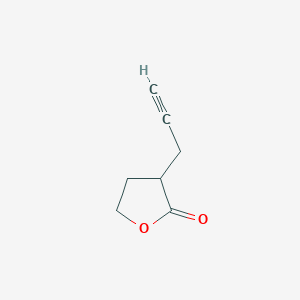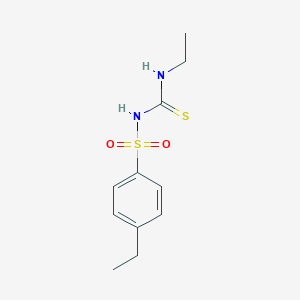![molecular formula C28H27NO5 B2899377 6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one CAS No. 866016-79-7](/img/structure/B2899377.png)
6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one, also known as EMBQ, is a synthetic compound that belongs to the quinoline family. It is a yellow crystalline powder that has been found to exhibit a range of biological activities.
作用機序
The exact mechanism of action of 6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer cell growth. It has also been found to inhibit the activity of Akt, a signaling pathway involved in cancer cell survival and growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the activity of various enzymes involved in inflammation, including COX-2 and iNOS. In addition, this compound has been found to exhibit antioxidant properties, which may help protect cells from oxidative damage.
実験室実験の利点と制限
6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to exhibit a range of biological activities, which makes it a useful tool for studying various cellular processes. However, there are also limitations to using this compound in lab experiments. It has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications. In addition, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on 6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one. One area of research could focus on the development of more potent analogs of this compound that exhibit increased anticancer activity. Another area of research could focus on the development of this compound-based therapies for the treatment of cancer and other inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one can be synthesized through a multi-step process starting with the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate to form 2-methoxy-3-oxobut-2-enoic acid ethyl ester. The ester is then reacted with 4-ethoxybenzoyl chloride to form 2-methoxy-3-(4-ethoxybenzoyl)-4-oxobutanoic acid ethyl ester. The final step involves the reaction of the ester with 2-(chloromethyl)benzoic acid to form this compound.
科学的研究の応用
6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to inhibit the activity of COX-2, an enzyme involved in inflammation.
特性
IUPAC Name |
6-ethoxy-3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO5/c1-4-33-21-12-10-19(11-13-21)27(30)24-18-29(17-20-8-6-7-9-26(20)32-3)25-15-14-22(34-5-2)16-23(25)28(24)31/h6-16,18H,4-5,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXIIYAJAWGTSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-difluorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2899296.png)
![N-[4-(acetylamino)phenyl]-2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide](/img/structure/B2899297.png)
![Ethyl-(5-p-tolyl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B2899298.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)pyrazine-2-carboxamide](/img/structure/B2899299.png)
![1'-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B2899302.png)

![{Bicyclo[3.1.0]hexan-3-yl}methanamine](/img/structure/B2899307.png)
![N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2899309.png)



![2-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2899315.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2899316.png)
![{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B2899317.png)